molecular formula C8H9NO2 B561748 1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 CAS No. 1020719-96-3

1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6

Cat. No. B561748
CAS RN: 1020719-96-3
M. Wt: 157.202
InChI Key: CIFFBTOJCKSRJY-TZCZJOIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,6-Tetrahydrophthalimide, also known as 4-Cyclohexene-1,2-dicarboxylic acid imide or 4-Cyclohexene-1,2-dicarboximide, is a chemical compound with the formula C8H9NO2 .


Synthesis Analysis

The synthesis of 1,2,3,6-Tetrahydrophthalimide involves a reaction with ammonia for conversion into imides . The monoesters of the contaminating phthalic anhydrides are more stable than Δ1-THPA or monoesters thereof and are not easily convertible into imides, whereas Δ1-THPA per se or the monoester thereof is easily convertible into imide .


Molecular Structure Analysis

The molecular structure of 1,2,3,6-Tetrahydrophthalimide can be represented by the formula C8H9NO2. It has a molecular weight of 151.1626 .


Physical And Chemical Properties Analysis

1,2,3,6-Tetrahydrophthalimide has a density of 1.228, a melting point of 132-140°C, a boiling point of 337°C, and a flash point of 165°C . It is soluble in water at 12.2g/L at 20°C .

Scientific Research Applications

Organic Synthesis

1,2,3,6-Tetrahydrophthalimide: is utilized in organic synthesis as a building block for various chemical reactions. Its deuterated form can be particularly valuable in the synthesis of labeled compounds used in pharmaceutical research, where the introduction of deuterium can improve the metabolic stability of drug candidates .

NMR Spectroscopy Calibration

Due to its deuterated nature, 1,2,3,6-Tetrahydrophthalimide-d6 serves as an excellent internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy . It helps in calibrating the NMR instrument to ensure accurate measurement of chemical shifts and quantification of sample components .

Mass Spectrometry

In mass spectrometry, this compound can be used as a reference material for quantifying the degree of deuteration in other compounds. This is crucial for studies involving the tracking of drug metabolism and understanding the pharmacokinetics of deuterated drugs .

Material Science

The compound’s robust structure makes it suitable for research in material science, particularly in the development of new polymeric materials. Its imide group can be involved in polymerization reactions to create novel plastics with enhanced properties .

Agricultural Chemistry

In agricultural chemistry, 1,2,3,6-Tetrahydrophthalimide derivatives are explored for their potential use as intermediates in the synthesis of plant growth regulators or pesticides. The deuterated version could be used to study the environmental fate of these chemicals .

Isotope Geochemistry

The deuterated form of 1,2,3,6-Tetrahydrophthalimide can be employed in isotope geochemistry to trace geochemical processes. It can serve as a tracer to understand the pathways and mechanisms of chemical reactions in geological formations .

Safety and Hazards

1,2,3,6-Tetrahydrophthalimide is harmful if inhaled or comes into contact with the skin . It is recommended to wear protective gloves and clothing, and eye and face protection when handling this substance .

properties

IUPAC Name

4,4,5,6,7,7-hexadeuterio-3a,7a-dihydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/i1D,2D,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFFBTOJCKSRJY-TZCZJOIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)NC2=O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662204
Record name (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020719-96-3
Record name 3a,4,7,7a-Tetrahydro-4,7-d2-1H-isoindole-1,3(2H)-dione-4,5,6,7-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.